molecular formula C25H26O6 B182092 Glyasperin A CAS No. 142474-52-0

Glyasperin A

Cat. No. B182092
M. Wt: 422.5 g/mol
InChI Key: XHCCZOWAHHBCAK-UHFFFAOYSA-N
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Description

Glyasperin A is a flavonoid compound that has been isolated from the acetone extract of the leaves of Macaranga gigantea . It has been proven to have potential anticancer properties .


Synthesis Analysis

The synthesis of Glyasperin A is not explicitly mentioned in the available resources. It is naturally isolated from the leaves of Macaranga gigantea .


Molecular Structure Analysis

The molecular weight of Glyasperin A is 422.47 and its formula is C25H26O6 . The SMILES representation of its structure is O=C1C(O)=C(C2=CC=C(O)C(C/C=C(C)\\C)=C2)OC3=CC(O)=C(C/C=C(C)\\C)C(O)=C13 .

Scientific Research Applications

Isolation and Structure Determination

Glyasperin A is a compound isolated from various plant species. Notably, research has explored Glyasperin E, a derivative isolated from the roots of Glycyrrhiza aspera. The structure of Glyasperin E was established through spectroscopic evidence and confirmed by synthesis, indicating a complex chemical structure and potential for diverse biological activities (Lu Zeng et al., 1993).

Bioactive Compounds in Glycyrrhiza aspera

Glyasperins, including Glyasperin A, are part of a group of isoprenoid-substituted flavonoids found in Glycyrrhiza aspera. Glyasperins K, L, M, and N were isolated from the roots of this species, highlighting the diversity of bioactive compounds in the plant and their potential therapeutic applications (T. Fukai et al., 1994).

Tyrosinase Inhibition and Skin-Whitening Potential

Glyasperin C, closely related to Glyasperin A, has been identified as a tyrosinase inhibitor, suggesting its potential application in skin-whitening products. It exhibited significant inhibitory activity, making glyasperins promising candidates for cosmetic and dermatological applications (H. Kim et al., 2005).

Cytotoxic Activity

Glyasperin A, isolated from Macaranga gigantea, was evaluated for its cytotoxic activity against P-388 leukemia murine cells. The compound showed significant cytotoxic effects, suggesting its potential in cancer research and therapy (Rino Wanandri Salam Rewa et al., 2020).

properties

IUPAC Name

3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)25-24(30)23(29)21-20(31-25)12-19(27)17(22(21)28)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCCZOWAHHBCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162054
Record name 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glyasperin A

CAS RN

142474-52-0
Record name Glyasperin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142474-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142474520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,7-Trihydroxy-2-(4-hydroxy-3-(3-methyl-but-2-enyl)-phenyl)-6-((Z)-3-methyl-but-2-enyl)-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
CY Ragasa, RAF Galian, VD Ebajo Jr… - Revista Brasileira de …, 2015 - SciELO Brasil
… We report herein the isolation of propolin A (1), propolin E (2), propolin H (3), glyasperin A (4), and squalene from the dichloromethane extracts of the propolis collected from bee (T. …
Number of citations: 15 www.scielo.br
TS Mai, DT Phuong, NT Nga, NX Nhiem… - Revista Brasileira de …, 2023 - Springer
… Glyasperin A is a flavonoid that was isolated from the leaves … In this work, the potential of glyasperin A is described in terms of … The results presented that glyasperin A strongly inhibited …
Number of citations: 0 link.springer.com
ET Arung, JR Sinamabela, E Rosamah… - Natural Product …, 2019 - journals.sagepub.com
… Glyasperin A inhibited melanin in B16 melanoma cells at … , Glyasperin A did not inhibit tyrosinase enzyme activity (data not shown). Based on the above results, Glyasperin A could be a …
Number of citations: 5 journals.sagepub.com
L Zeng, T Fukai, T Nomura, RY Zhang… - Journal of the Chemical …, 1993 - pubs.rsc.org
… 10 new compounds, isoglycycoumarin, glyasperin A-D4 and glyasperin FI.' As a continuation of our investigations into the phenolic compounds of this plant, we now describe a further …
Number of citations: 19 pubs.rsc.org
SK Sinha, SK Prasad, MA Islam, SS Gurav… - Journal of …, 2021 - Taylor & Francis
… the binding interactions, glyasperin A showed high affinity … The binding free energy of both glyasperin A and glycyrrhizic … Thus, glyasperin A and glycyrrhizic acid could be considered …
Number of citations: 134 www.tandfonline.com
Y Liu, Z Hong, J Qian, Y Wang, S Wang - Journal of ethnopharmacology, 2019 - Elsevier
… , glyasperin A, and licochalcone B might contribute to the antibacterial activity of JGT on S. aureus-induced acute lung injury. The anti-S. aureus activity of licoisoflavone B, glyasperin A, …
Number of citations: 14 www.sciencedirect.com
AC Khayrani, R Irdiani, R Aditama, DK Pratami… - Journal of King Saud …, 2021 - Elsevier
… Glyasperin A was able to form hydrogen bonds with Pro 346 … The interatomic distance between glyasperin A and Pro 346 … -8-prenylflavanone, similar to glyasperin A, it generated a …
Number of citations: 46 www.sciencedirect.com
M Sahlan, R Irdiani, D Flamandita, R Aditama… - Journal of King Saud …, 2021 - Elsevier
… obtained for broussoflavonol F, glyasperin A, and sulabiroins A, with values of −7.8, −7.8, and −7.6 kcal/mol, respectively. Broussoflavonol F and glyasperin A are identified as flavonoids…
Number of citations: 41 www.sciencedirect.com
SK Sinha, SK Prasad, MA Islam… - … Chemistry & High …, 2021 - ingentaconnect.com
… Glyasperin A has chromenone ring with three hydroxyl group … to chromen ring but in Glyasperin A, one hydroxy of phenyl is … 25, due to which glyasperin A exhibited better binding affinity …
Number of citations: 21 www.ingentaconnect.com
M Tanjung, EH Hakim, Elfahmi… - Natural product …, 2012 - journals.sagepub.com
… , macarecurvatins A and B, have been isolated from the leaves of Macaranga recurvata (Euphorbiaceaae), along with the known compounds diisoprenylaromadendrin, glyasperin A …
Number of citations: 24 journals.sagepub.com

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